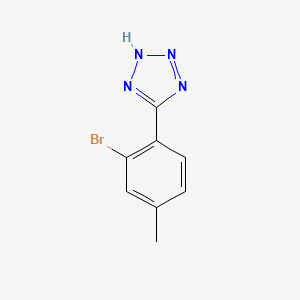

5-(2-Bromo-4-methylphenyl)-1H-tetrazole

Description

5-(2-Bromo-4-methylphenyl)-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 2-bromo-4-methylphenyl group. Tetrazoles are nitrogen-rich aromatic rings known for their stability and diverse applications in pharmaceuticals, agrochemicals, and materials science. The bromine atom at the ortho position and the methyl group at the para position on the phenyl ring introduce steric and electronic effects that influence the compound’s reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

5-(2-bromo-4-methylphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c1-5-2-3-6(7(9)4-5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPORZXGZZWMOSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NNN=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-4-methylphenyl)-1H-tetrazole typically involves the reaction of 2-bromo-4-methylbenzonitrile with sodium azide. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and under controlled temperature conditions. The general reaction scheme is as follows:

- Dissolve 2-bromo-4-methylbenzonitrile in DMF.

- Add sodium azide to the solution.

- Heat the reaction mixture to a temperature of around 100-120°C.

- Stir the mixture for several hours until the reaction is complete.

- Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-4-methylphenyl)-1H-tetrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like DMF or DMSO.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Coupling Reactions: Products include biaryl compounds formed through the coupling of the tetrazole with other aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

One of the most notable applications of 5-(2-bromo-4-methylphenyl)-1H-tetrazole derivatives is their potential as anticancer agents. Research has shown that substituted tetrazoles can act as potent inhibitors of tubulin polymerization, which is crucial for cancer cell proliferation. For instance, a study synthesized various 1,5-disubstituted tetrazoles, including those with similar structures to this compound, demonstrating significant antiproliferative effects against multiple human cancer cell lines. The compounds exhibited IC50 values in the nanomolar range, indicating strong activity against multidrug-resistant cells overexpressing P-glycoprotein .

1.2 Antibacterial and Antifungal Properties

Tetrazoles have also been investigated for their antibacterial and antifungal activities. Research indicates that certain 5-substituted tetrazoles display inhibitory effects against various bacterial strains such as Escherichia coli and Bacillus subtilis, as well as antifungal activity against species like Aspergillus flavus. The structure-activity relationship (SAR) studies suggest that specific substitutions on the tetrazole ring enhance biological efficacy .

Materials Science Applications

2.1 Synthesis of Nitrogen-Rich Polymers

This compound can be utilized in the synthesis of nitrogen-rich polymers, which are valuable in energetic materials due to their high nitrogen content (50-60%). These polymers exhibit moderate energetic properties and thermal stability up to 270 °C, making them suitable for applications in propellants and explosives . The incorporation of tetrazole units into polymer backbones enhances their mechanical properties and energy density.

Synthetic Chemistry Applications

3.1 Catalytic Synthesis

The synthesis of this compound can be achieved through various catalytic methods, including microwave-assisted synthesis using heterogeneous catalysts. This approach has been shown to yield high product purity and efficiency while minimizing reaction times . The reaction conditions often involve the use of sodium azide and nitrile derivatives under optimized solvent systems.

| Synthesis Method | Catalyst | Yield (%) | Comments |

|---|---|---|---|

| Microwave-assisted [3+2] cycloaddition | Scandium triflate | 80-85 | High yields with reduced reaction time |

| Heterogeneous catalysis | Pd/Co nanoparticles | Up to 99 | Easy separation and high recyclability |

| Solid acid resin | Amberlyst-15 | 36-94 | Recoverable catalyst |

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a systematic evaluation of various substituted tetrazoles, including derivatives of this compound, compounds were assessed for their ability to inhibit cell growth in vitro. The results indicated that specific substitutions significantly enhanced activity against cancer cell lines, with some exhibiting IC50 values as low as 0.3 nM .

Case Study 2: Polymer Synthesis

A study on nitrogen-rich polymers derived from tetrazole units demonstrated that these materials possess unique thermal and energetic properties suitable for advanced applications in defense and aerospace industries. The incorporation of brominated phenyl groups contributed to improved stability and performance characteristics .

Mechanism of Action

The mechanism of action of 5-(2-Bromo-4-methylphenyl)-1H-tetrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine and tetrazole moieties play crucial roles in binding to the target molecules and exerting the desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Halogen-Substituted Tetrazoles

- 1-(4’-Bromophenyl)-5-methyl-1H-tetrazole: This analogue () has a bromine atom at the para position of the phenyl ring, compared to the ortho position in the target compound. The para-bromo derivative exhibits a melting point of 148–150°C and a synthesis yield of 72%.

- 5-(4-Bromophenyl)-1H-tetrazole : Widely studied (), this compound serves as a benchmark for brominated tetrazoles. Its single-crystal XRD analysis () reveals planar geometry, with intermolecular interactions influenced by bromine’s electron-withdrawing effects. The ortho-bromo substitution in the target compound may enhance dipole moments and alter hydrogen-bonding capabilities .

Methyl-Substituted Tetrazoles

- 5-(4-Methylphenyl)-1H-tetrazole (): With a methyl group at the para position, this compound has a melting point of 212–214°C.

Mixed Halogen and Methyl Derivatives

- 5-(3-Chloro-4-methoxyphenyl)-1H-tetrazole (): Substitution with chlorine and methoxy groups results in a melting point of 175–177°C. Bromine’s larger atomic radius compared to chlorine could increase van der Waals interactions in the target compound, affecting thermal stability .

Physicochemical Properties

Key Observations :

- Halogen position significantly impacts melting points; para-bromo derivatives generally exhibit higher melting points than ortho-substituted analogues due to symmetrical packing.

- Methyl groups enhance thermal stability, but bromine’s steric effects may counteract this in ortho-substituted compounds .

Spectral Characteristics

Infrared (IR) Spectroscopy

- 5-(2-Bromo-4-methylphenyl)-1H-tetrazole : Expected C-Br stretch at ~550–600 cm⁻¹ (cf. 533 cm⁻¹ in for a brominated benzoxazole) and N-H stretch at ~3200–3300 cm⁻¹.

- 5-(4-Bromophenyl)-1H-tetrazole (): Shows C-Br absorption at 533 cm⁻¹, similar to halogenated analogues. Ortho substitution may shift this peak slightly due to altered bond polarization .

Nuclear Magnetic Resonance (NMR)

- 1H-NMR : The target compound’s aromatic protons are expected to show complex splitting patterns due to the ortho-bromo and para-methyl groups. For example, in , a bromophenyl group causes aromatic protons to appear at δ 6.10–8.01 ppm. The methyl group (δ ~2.55 ppm) would align with analogues like 5-(4-methylphenyl)-1H-tetrazole .

Corrosion Inhibition

Therapeutic Potential

- 1-(4-Bromophenyl)-5-methyl-1H-tetrazole (): Structural similarity to the target compound suggests possible antimicrobial or anticancer activity. The ortho-bromo group may influence binding to enzyme active sites, as seen in triazole derivatives () .

Energetic Materials

- 5-(5-Amino-2H-triazol-4-yl)-1H-tetrazole (): Nitrogen-rich tetrazoles are explored as energetic materials. The bromine and methyl groups in the target compound could modify density and stability, though bromine’s atomic weight might reduce energy output .

Q & A

Q. What are the established synthetic routes for 5-(2-Bromo-4-methylphenyl)-1H-tetrazole, and what experimental conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves cycloaddition reactions between nitriles and sodium azide under acidic conditions. For brominated aryl tetrazoles, regioselective substitution at the phenyl ring is achieved using bromine-containing precursors (e.g., 2-bromo-4-methylbenzonitrile). Key conditions include:

- Catalysts : Nano-TiCl4·SiO2 enhances reaction efficiency by reducing side products .

- Solvents : Glacial acetic acid or DMF at 80–100°C for 12–24 hours .

- Workup : Neutralization with NaOH and recrystallization from ethanol/water mixtures.

Critical Note : Purity is confirmed via <sup>1</sup>H NMR and FT-IR (e.g., tetrazole N-H stretch at ~3000–3300 cm<sup>−1</sup>) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection parameters include Mo-Kα radiation (λ = 0.71073 Å) and low-temperature settings (e.g., 200 K) to minimize disorder . Refinement employs SHELXL for small-molecule structures, leveraging its robust algorithms for handling heavy atoms like bromine . Key metrics:

- R-factor : < 0.05 indicates high precision.

- Displacement Parameters : Anisotropic refinement for bromine and methyl groups .

Advanced Research Questions

Q. What strategies are employed to investigate the bioactivity of this compound, particularly in enzyme inhibition studies?

- Methodological Answer :

- Target Identification : Computational docking (e.g., AutoDock Vina) predicts binding affinity to enzymes like monoacylglycerol lipase (MGL) or carbonic anhydrase .

- In Vitro Assays :

- Fluorescence-Based Assays : Measure IC50 using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for esterases) .

- Mass Spectrometry : Confirms covalent modification of active-site residues (e.g., Ser<sup>129</sup> carbamylation in hMGL) .

Data Interpretation : Cross-validate with kinetic studies (e.g., Ki determination via Lineweaver-Burk plots).

Q. How can researchers resolve contradictions in pharmacological data, such as discrepancies between computational predictions and experimental IC50 values?

- Methodological Answer :

- Systematic Validation :

Structural Analog Testing : Compare with derivatives (e.g., 5-(4-fluorophenyl)-1H-tetrazole) to isolate substituent effects .

Crystallographic Analysis : Verify binding modes via SC-XRD or cryo-EM for target-ligand complexes .

Proteomic Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions .

- Statistical Tools : Apply multivariate regression to correlate electronic properties (Hammett constants) with bioactivity .

Q. What are the challenges in achieving regioselective functionalization of the tetrazole ring, and how are they addressed?

- Methodological Answer :

- Challenges : Competing N1 vs. N2 alkylation and steric hindrance from the bromo-methylphenyl group.

- Solutions :

- Protecting Groups : Use trityl (Triphenylmethyl) to block N1, enabling selective N2 modification .

- Microwave-Assisted Synthesis : Enhances reaction specificity under controlled temperature/pressure .

Example : Synthesis of 5-(2-Bromo-4-methylphenyl)-1-trityl-1H-tetrazole achieves >90% regioselectivity .

Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and CYP450 interactions.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic effects of bromine/methyl groups on tetrazole acidity .

- MD Simulations : Simulate binding stability in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.